An In-depth Technical Guide to the Basic Properties of 3-Nitropyrazolo[1,5-a]pyrimidine
An In-depth Technical Guide to the Basic Properties of 3-Nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3-Nitropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and its role as a scaffold for potent kinase inhibitors.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Nitropyrazolo[1,5-a]pyrimidine are crucial for its handling, formulation, and interpretation of its biological activity. The available data, including predicted and experimental values, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₄O₂ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Melting Point | 259-260 °C | [2][3] |
| Density | 1.68 g/cm³ (Predicted) | [2][3][4] |
| pKa (Predicted) | -2.33 ± 0.40 | [2][3] |
| Solubility | No experimental data available | [4] |
| Physical State | Solid (at 20°C and 101.3 kPa) | Inferred from melting point |
Synthesis and Experimental Protocols
The synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine can be achieved through various methods. The following protocols provide detailed methodologies for its preparation.
Nitration of Pyrazolo[1,5-a]pyrimidine
A common and direct method for the synthesis of 3-Nitropyrazolo[1,5-a]pyrimidine involves the electrophilic nitration of the parent pyrazolo[1,5-a]pyrimidine scaffold.[5]
Experimental Protocol:
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Dissolve pyrazolo[1,5-a]pyrimidine (1.0 eq) in concentrated sulfuric acid at room temperature.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 30 minutes).
-
Carefully pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by filtration.
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Wash the solid with cold water until the filtrate is neutral.
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Dry the solid to obtain 3-Nitropyrazolo[1,5-a]pyrimidine.
One-Pot Microwave-Assisted Synthesis
A more recent and efficient method involves a one-pot, microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.[6]
Experimental Protocol:
-
Combine a β-enaminone (1.0 eq) and an appropriate 5-aminopyrazole (1.0 eq) in a microwave reactor vessel.
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Irradiate the mixture with microwaves at a high temperature (e.g., 180 °C) for a short duration (e.g., 2 minutes) to form the pyrazolo[1,5-a]pyrimidine intermediate.
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Cool the reaction mixture.
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Add a mixture of nitric acid and sulfuric acid to the vessel.
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Subject the mixture to a second round of microwave irradiation at a lower temperature (e.g., 60 °C) for a specified time (e.g., 10 minutes).
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After cooling, purify the product, typically by recrystallization or chromatography, to yield the 3-nitropyrazolo[1,5-a]pyrimidine derivative.
Biological Activity and Signaling Pathways
While specific biological data for 3-Nitropyrazolo[1,5-a]pyrimidine is limited, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[5][7] Derivatives of this scaffold have shown potent inhibitory activity against several important protein kinases involved in cancer and other diseases. These include:
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Phosphoinositide 3-kinases (PI3Ks) : The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers.
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Tropomyosin receptor kinases (Trks) : The Trk signaling pathway plays a crucial role in the development and function of the nervous system.[11] Aberrant Trk signaling, often due to gene fusions, is implicated in various cancers.
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Cyclin-dependent kinases (CDKs) : CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[12]
Given the prevalence of the pyrazolo[1,5-a]pyrimidine core in kinase inhibitors, it is highly probable that 3-Nitropyrazolo[1,5-a]pyrimidine and its derivatives could also exhibit inhibitory activity against one or more of these kinase families. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the heterocyclic system and its interaction with the kinase active site.
Representative Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a frequently targeted pathway by pyrazolo[1,5-a]pyrimidine-based inhibitors.[13] The following diagram illustrates the general mechanism of this pathway and the potential point of inhibition by a compound like 3-Nitropyrazolo[1,5-a]pyrimidine.
This diagram illustrates how a receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then activates downstream effectors like Akt, leading to cell growth and inhibition of apoptosis. A pyrazolo[1,5-a]pyrimidine-based inhibitor would likely exert its effect by inhibiting the kinase activity of PI3K.
Representative Experimental Workflow: Kinase Inhibition Assay
To determine the inhibitory potential of 3-Nitropyrazolo[1,5-a]pyrimidine against a specific kinase, a standard in vitro kinase assay would be performed.
This workflow outlines the key steps in an in vitro kinase assay. The compound of interest is first incubated with the target kinase. The enzymatic reaction is then initiated by the addition of the substrate and ATP. After a set time, the reaction is stopped, and the amount of phosphorylated substrate is quantified to determine the inhibitory activity of the compound.
Conclusion
3-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with a foundation in a well-established pharmacophore. While comprehensive experimental data on its basic properties are still emerging, its synthesis is well-documented, and its potential as a kinase inhibitor is strongly suggested by the extensive research on the broader pyrazolo[1,5-a]pyrimidine class of molecules. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds in various therapeutic areas, particularly in oncology. Further investigation into its solubility, experimental pKa, and specific biological targets will be crucial for its future development.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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- 4. echemi.com [echemi.com]
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- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
